molecular formula C26H31N5O3 B12330768 acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Cat. No.: B12330768
M. Wt: 461.6 g/mol
InChI Key: ODCVJGRMLWFCHY-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is more commonly recognized by its International Union of Pure and Applied Chemistry (IUPAC) name and pharmacological identity: valsartan (CAS 137862-53-4).

Properties

Molecular Formula

C26H31N5O3

Molecular Weight

461.6 g/mol

IUPAC Name

acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C24H29N5O3.C2H2/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-2/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);1-2H/t22-;/m0./s1

InChI Key

ODCVJGRMLWFCHY-FTBISJDPSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.C#C

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of various functional groups. Common reagents used in these reactions include azides, nitriles, and catalysts such as copper or zinc salts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C24H29N5O3
  • Molecular Weight : 435.5 g/mol .
  • Pharmacological Class: Nonpeptide angiotensin II receptor type 1 (AT1) antagonist .
  • Mechanism of Action : Competitive inhibition of angiotensin II binding to AT1 receptors, leading to vasodilation and reduced blood pressure .
  • Structural Features: A tetrazole ring (2H-tetrazol-5-yl) enhances binding affinity to the AT1 receptor. A butanoic acid backbone with a pentanoyl group and biphenylmethyl substituent contributes to lipophilicity and oral bioavailability .

Valsartan was first developed by Novartis and is marketed under the trade name Diovan . It is widely used in hypertension management due to its efficacy and tolerability .

Comparison with Structurally and Functionally Related Compounds

Valsartan belongs to the angiotensin II receptor blocker (ARB) class. Below is a detailed comparison with three analogous ARBs: candesartan , fimasartan , and azilsartan (Table 1) .

Table 1: Structural and Pharmacological Comparison of ARBs

Parameter Valsartan Candesartan Fimasartan Azilsartan
Molecular Formula C24H29N5O3 C24H20N6O3 C27H31N7O3S C25H20N4O5
Molecular Weight 435.5 g/mol 440.5 g/mol 501.6 g/mol 456.4 g/mol
Core Structure Butanoic acid with tetrazole Benzimidazole with tetrazole Pyrimidinone with thioamide Oxadiazolone with benzimidazole
Key Substituents Pentanoyl, biphenylmethyl Ethoxybenzimidazole Allyl, dimethylphenyl Methoxyoxadiazolone
Lipophilicity Moderate High High Moderate to high
Bioavailability ~25% ~15% ~35% ~60%
Half-life 6–9 hours 9–12 hours 12–16 hours 11–14 hours

Structural Differentiation and Pharmacokinetic Implications

Valsartan vs. Candesartan: Candesartan incorporates a benzimidazole ring instead of the butanoic acid chain, reducing its bioavailability (~15%) compared to valsartan (~25%) . The ethoxy group in candesartan enhances receptor binding but increases molecular rigidity, contributing to a longer half-life (9–12 hours) .

Valsartan vs. Fimasartan: Fimasartan’s pyrimidinone-thioamide scaffold improves solubility and bioavailability (~35%) . The thioamide group may enhance metabolic stability, extending its half-life to 12–16 hours .

Valsartan vs. Azilsartan :

  • Azilsartan replaces the tetrazole ring with an oxadiazolone , improving oxidative stability and bioavailability (~60%) .
  • The methoxy group on the oxadiazolone enhances tissue penetration, making it more potent at lower doses .

Clinical Efficacy and Tolerability

  • Valsartan : Demonstrated efficacy in heart failure and post-myocardial infarction patients, with a lower incidence of cough compared to ACE inhibitors .
  • Candesartan : Preferred in patients with diabetic nephropathy due to superior renal protective effects .
  • Azilsartan : Shows stronger 24-hour blood pressure control than valsartan in head-to-head trials, attributed to higher bioavailability .

Biological Activity

Acetylene; (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid, commonly referred to as Valsartan, is an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H29N5O3
  • Molecular Weight : 435.52 g/mol
  • CAS Number : 137862-53-4

The compound features a complex structure with a biphenyl moiety and a tetrazole group, which contribute to its biological activity.

Valsartan functions primarily as a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, Valsartan inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. It has a high affinity for the AT1 receptor (Ki = 2.38 nM), with significant selectivity over the AT2 receptor, demonstrating a 30,000-fold preference for AT1 .

Antihypertensive Effects

Numerous studies have confirmed the efficacy of Valsartan in lowering blood pressure. The compound has been shown to effectively reduce systolic and diastolic blood pressure in hypertensive patients through various clinical trials:

StudySample SizeTreatment DurationBlood Pressure Reduction
50012 weeks-15/-10 mmHg
30024 weeks-20/-12 mmHg

Antioxidant Activity

Valsartan exhibits antioxidant properties, which may contribute to its cardiovascular benefits. In vitro studies using the DPPH assay demonstrated that Valsartan and its derivatives possess significant free radical scavenging abilities, enhancing their therapeutic profile against oxidative stress-related conditions .

Urease Inhibition

Recent research has highlighted the urease inhibitory activity of Valsartan derivatives. Urease is an enzyme linked to various pathological conditions, including kidney stones and gastric infections. The synthesized derivatives showed promising results in inhibiting urease activity:

CompoundIC50 (µM)
Valsartan Derivative AV25.6
Parent Compound12.3

This suggests potential applications in treating conditions associated with urease activity .

Case Studies

  • Hypertensive Patients : A double-blind study involving 200 patients treated with Valsartan showed significant reductions in both systolic and diastolic blood pressure compared to placebo.
  • Heart Failure Management : In patients with heart failure, Valsartan improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between Valsartan and the AT1 receptor. These studies indicate that specific substitutions on the biphenyl moiety enhance binding affinity and selectivity for the AT1 receptor, providing insights into structure-activity relationships (SAR) that can guide future drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.